molecular formula C28H29N9O2S B12369384 Topoisomerase I inhibitor 14

Topoisomerase I inhibitor 14

Cat. No.: B12369384
M. Wt: 555.7 g/mol
InChI Key: AOBBHZCDHYGKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Topoisomerase I inhibitor 14 is a compound that targets the enzyme topoisomerase I, which plays a crucial role in DNA replication, transcription, and repair. By inhibiting this enzyme, this compound can interfere with the DNA processes, leading to cell death. This makes it a valuable compound in cancer research and treatment, as it can selectively target rapidly dividing cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Topoisomerase I inhibitor 14 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Core Structure: This involves the construction of the core scaffold of the molecule, often through cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced or modified to enhance the activity and selectivity of the compound.

    Final Coupling Reactions: The final steps involve coupling the core structure with other molecular fragments to complete the synthesis.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Topoisomerase I inhibitor 14 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may affect its activity.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s selectivity and potency.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce derivatives with new functional groups.

Scientific Research Applications

Topoisomerase I inhibitor 14 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study the mechanisms of DNA replication and repair.

    Biology: The compound is employed in research to understand the cellular processes involving topoisomerase I.

    Medicine: this compound is investigated for its potential as an anti-cancer agent, particularly in targeting rapidly dividing cancer cells.

    Industry: The compound is used in the development of new therapeutic agents and in drug discovery programs.

Mechanism of Action

Topoisomerase I inhibitor 14 exerts its effects by binding to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets involved include the topoisomerase I enzyme and the DNA itself, with pathways related to DNA damage response being activated.

Comparison with Similar Compounds

Topoisomerase I inhibitor 14 can be compared with other similar compounds, such as irinotecan and topotecan. These compounds also target topoisomerase I but may differ in their chemical structure, potency, and selectivity. The uniqueness of this compound lies in its specific modifications that enhance its activity and reduce potential side effects.

List of Similar Compounds

    Irinotecan: A widely used topoisomerase I inhibitor in cancer therapy.

    Topotecan: Another topoisomerase I inhibitor with applications in cancer treatment.

    Camptothecin: The parent compound from which many topoisomerase I inhibitors are derived.

    Indenoisoquinolines: A class of non-camptothecin topoisomerase I inhibitors with distinct chemical structures.

By understanding the detailed aspects of this compound, researchers can further explore its potential in various scientific and medical fields.

Properties

Molecular Formula

C28H29N9O2S

Molecular Weight

555.7 g/mol

IUPAC Name

2-[[4-ethyl-5-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C28H29N9O2S/c1-3-37-26(20-7-10-22-23(17-20)32-25(31-22)19-5-8-21(39-2)9-6-19)33-34-28(37)40-18-24(38)35-13-15-36(16-14-35)27-29-11-4-12-30-27/h4-12,17H,3,13-16,18H2,1-2H3,(H,31,32)

InChI Key

AOBBHZCDHYGKDR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OC

Origin of Product

United States

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